molecular formula C12H8FNO4S B2529529 4-(4-Fluorosulfonyloxybenzoyl)pyridine CAS No. 2411195-52-1

4-(4-Fluorosulfonyloxybenzoyl)pyridine

Cat. No.: B2529529
CAS No.: 2411195-52-1
M. Wt: 281.26
InChI Key: CZXQAAAHPYYWFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorosulfonyloxybenzoyl)pyridine is a fluorinated aromatic compound featuring a pyridine ring substituted with a benzoyl group at the para position. This compound is of interest in medicinal chemistry and materials science due to the unique electronic effects of the fluorosulfonyloxy group, which may enhance interactions with biological targets or stabilize intermediates in synthetic pathways.

Properties

IUPAC Name

4-(4-fluorosulfonyloxybenzoyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO4S/c13-19(16,17)18-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXQAAAHPYYWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=NC=C2)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-hydroxybenzoyl chloride with pyridine in the presence of a fluorinating agent such as sulfur tetrafluoride (SF4) or cesium fluorosulfate (CsSO4F) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 4-(4-Fluorosulfonyloxybenzoyl)pyridine may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorosulfonyloxybenzoyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl-pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(4-Fluorosulfonyloxybenzoyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Fluorosulfonyloxybenzoyl)pyridine involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The fluorosulfonyloxy group distinguishes this compound from other fluorinated pyridine derivatives. Below is a comparison with analogous compounds based on substituent effects and reactivity:

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Key Properties/Applications Reference Evidence
4-(4-Fluorosulfonyloxybenzoyl)pyridine -OSO₂F (fluorosulfonyloxy) High electrophilicity; potential sulfonylation agent (inferred) N/A (not directly cited)
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine -COOH (carboxy), -OH (hydroxy) Chelating agent; metal coordination in drug design
4-[5-[(4-Fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine -S-(fluorobenzyl), triazole Antimicrobial activity; heterocyclic interactions
(S)-2-(1'-Benzylpyrrolidin-2'-yl)-6-methylpyridin-4-one Pyrrolidinyl, methyl Chiral intermediates in asymmetric synthesis

Key Observations :

Electron-Withdrawing Effects :

  • The fluorosulfonyloxy group in this compound is more electron-withdrawing than carboxy (-COOH) or hydroxypyridine (-OH) groups, which may enhance electrophilic substitution or stabilize transition states in reactions. This contrasts with 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, where the carboxy group facilitates metal chelation .

Biological Activity :

  • Compounds like 4-[5-[(4-Fluorobenzyl)sulfanyl]-...pyridine exhibit antimicrobial properties due to sulfur-containing heterocycles . The fluorosulfonyloxy group might similarly modulate bioactivity but could introduce higher reactivity or toxicity.

Synthetic Utility :

  • Fluorosulfonyloxy derivatives are often used as sulfonylation reagents. In contrast, pyrrolidinyl-substituted pyridines (e.g., ) serve as chiral building blocks for pharmaceuticals, highlighting divergent applications based on substituents.

Stability and Reactivity :

  • Sulfonyloxy groups are prone to hydrolysis under basic conditions, whereas hydroxypyridines (e.g., ) are more stable but less reactive. This trade-off influences their suitability in drug development or industrial processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.